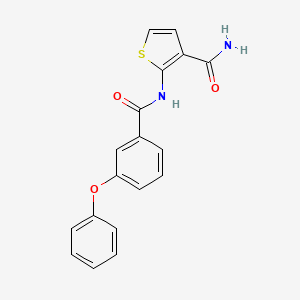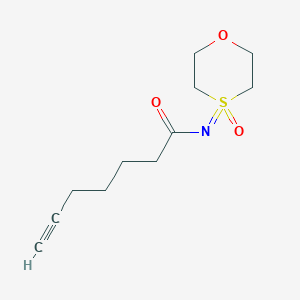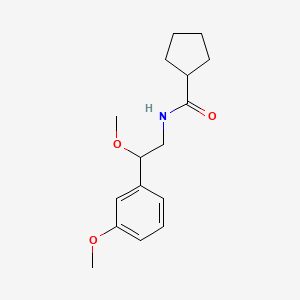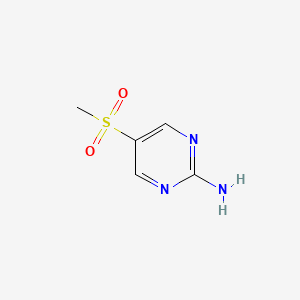
2-(3-Phenoxybenzamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Phenoxybenzamido)thiophene-3-carboxamide” is a chemical compound that has been studied for its potential antitumor activity . It is an analog of the thiophene carboxamide solamin, which is a mono-tetrahydrofuran annonaceous acetogenin . This compound has shown potent antitumor activity through the inhibition of mitochondrial complex I .
Synthesis Analysis
In a study, analogs of the thiophene carboxamide solamin were synthesized with short alkyl chains instead of the n-dodecyl group in the tail part . The alkyl chain in the tail part was found to play an essential role in their activity .Applications De Recherche Scientifique
Synthesis and Inhibitory Properties
2-(3-Phenoxybenzamido)thiophene-3-carboxamide and its derivatives have been explored for their synthesis and potential as inhibitory compounds in various biological and chemical processes. For instance, a series of 2'-benzamido-2'-deoxyadenosine analogues, including thiophene-2-carboxamido analogues, were synthesized to find new treatments for sleeping sickness, showing selective inhibition of the parasite glyceraldehyde 3-phosphate dehydrogenase (Calenbergh et al., 1994). Similarly, derivatives like 2-(4-phenoxybenzamido)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide were developed with significant activity against Mycobacterium tuberculosis, showing more potency than conventional drugs (Nallangi et al., 2014).
Antimicrobial and Docking Studies
Thiophene derivatives have been synthesized and evaluated for antimicrobial properties, demonstrating potential in docking studies for biological applications. For example, 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides were synthesized, showing promising results in antimicrobial evaluation and molecular docking studies, suggesting these compounds' therapeutic potential (Talupur et al., 2021).
Antiinflammatory and Cell Adhesion Inhibition
Compounds related to this compound have been investigated for their potential in inhibiting cell adhesion, showcasing anti-inflammatory properties by affecting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1, thus reducing neutrophils' adherence to activated endothelial cells (Boschelli et al., 1995).
Cancer Therapy
N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including those with thiophene substitution, have been designed and synthesized as histone deacetylase inhibitors, showing promising results in cancer therapy, especially for breast cancer, by inducing cell cycle arrest and apoptosis (Feng et al., 2011).
Antiarrhythmic and Serotonin Antagonist Activities
Novel thiophene derivatives have been synthesized and shown high activity as antiarrhythmic and serotonin antagonist, outperforming traditional drugs in pharmacological screenings, suggesting their potential therapeutic benefits in treating related conditions (Amr et al., 2010).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c19-16(21)15-9-10-24-18(15)20-17(22)12-5-4-8-14(11-12)23-13-6-2-1-3-7-13/h1-11H,(H2,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSFERSTJPWKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propanamide](/img/structure/B2668449.png)
![3-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-6-methylpyridazine](/img/structure/B2668450.png)
![4-[(3,4-Dimethoxyphenyl)sulfonyl]-6-fluoro-3-[(4-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B2668453.png)
![(4Ar,7aS)-1-(2-ethenylsulfonylethyl)-6-methyl-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-5-one](/img/structure/B2668455.png)


![1-(4-Chlorophenyl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2668458.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2668462.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropoxybenzamide](/img/structure/B2668465.png)

![2-Pyridin-4-yl-5-(4-pyridin-2-ylpiperazin-1-yl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2668467.png)
